BAY1082439

PI3K inhibitor selectivity PTEN-null oncology PIK3CA mutation

Struggling with PI3K inhibitor selectivity in PTEN-null or PIK3CA-mutant xenograft models? BAY1082439 delivers balanced PI3Kα/β/δ inhibition with unique PK. ● Orally bioavailable; induces regression/stasis in PC3, HEC-1B, and KPL4 models ● >1000× selectivity over mTOR minimizes confounding pathway cross-talk ● Exceptionally high plasma free fraction (33-50%) enables robust target engagement

Molecular Formula C25H30N6O5
Molecular Weight 494.5 g/mol
CAS No. 1375469-38-7
Cat. No. B611978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAY1082439
CAS1375469-38-7
SynonymsBAY10-82439;  BAY 10-82439;  BAY-10-82439;  BAY1082439;  BAY 1082439;  BAY-1082439.
Molecular FormulaC25H30N6O5
Molecular Weight494.5 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=N1)C(=O)N=C2N=C3C(=C4N2CCN4)C=CC(=C3OC)OCC(CN5CCOCC5)O
InChIInChI=1S/C25H30N6O5/c1-16-18(4-3-7-26-16)24(33)29-25-28-21-19(23-27-8-9-31(23)25)5-6-20(22(21)34-2)36-15-17(32)14-30-10-12-35-13-11-30/h3-7,17,27,32H,8-15H2,1-2H3/t17-/m1/s1
InChIKeyQJTLLKKDFGPDPF-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BAY1082439: Balanced PI3Kα/β Inhibitor Overview


N-[8-[(2R)-2-hydroxy-3-morpholin-4-ylpropoxy]-7-methoxy-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]-2-methylpyridine-3-carboxamide, designated BAY1082439 (CAS 1375469-38-7), is a second-generation 2,3-dihydroimidazo[1,2-c]quinazoline derivative that functions as an orally bioavailable, selective inhibitor of class I phosphoinositide 3-kinase (PI3K) alpha, beta, and delta isoforms [1]. Unlike pan-PI3K inhibitors, BAY1082439 exhibits a balanced inhibitory profile specifically targeting PI3Kα (including mutated PIK3CA forms) and PI3Kβ, which are critical drivers in PTEN-deficient and PI3Kα-activated tumors [2]. This compound is structurally and pharmacologically distinct from first-generation imidazoquinazoline PI3K inhibitors, offering a differentiated selectivity window that translates to unique pharmacodynamic and antitumor activity profiles in preclinical models characterized by PTEN loss or PIK3CA mutations [3].

Pathway study PI3Kα/β pathway inhibition study fit in PTEN-deficient and PI3Kα-mutated tumor models
Selectivity Isoform-selectivity assay context with class I PI3K balanced α/β profile and mTOR selectivity review
Exposure Reported high unbound fraction may support free-drug exposure research and PK/PD modeling studies

Why BAY1082439 Cannot Be Substituted in PTEN-Null Models


Direct substitution of BAY1082439 with other PI3K inhibitors—including pan-PI3K agents, isoform-selective inhibitors, or even first-generation imidazoquinazolines—is scientifically unjustified due to fundamental differences in isoform selectivity ratios, pharmacokinetic behavior, and context-dependent efficacy. BAY1082439's balanced PI3Kα/β inhibition (IC50 ratio ~1:3) is optimized for tumors harboring dual PTEN loss and PI3Kα activation, whereas PI3Kα-selective inhibitors (e.g., Alpelisib) lack sufficient PI3Kβ blockade required for PTEN-deficient contexts, and pan-PI3K inhibitors (e.g., Copanlisib) exhibit broader, less targeted activity with distinct toxicity and pharmacodynamic profiles . Notably, BAY1082439 demonstrates >1000-fold selectivity against mTOR kinase, a feature not uniformly shared across PI3K inhibitor classes, which minimizes confounding mTOR-mediated feedback activation and off-target effects that can compromise experimental interpretation and therapeutic index . Furthermore, BAY1082439's unique pharmacokinetic properties—specifically its exceptionally high plasma free fraction (33–50% across species)—result in a markedly different free drug exposure-to-potency relationship compared to highly protein-bound alternatives, rendering simple IC50-based cross-compound extrapolation unreliable .

PI3Kα-selective PI3Kβ blockade required for PTEN-null contexts may shift away; single-isoform agents may not replicate dual pathway suppression
Pan-PI3K inhibitor Broader off-target kinase context may require review; mTOR pathway crosstalk and pharmacodynamic profile may differ
Protein-bound alternative Plasma free fraction context may not transfer directly; total concentration comparisons without protein binding correction may mislead exposure-response interpretation

BAY1082439 Quantitative Differentiation Evidence


Balanced PI3Kα/β Inhibition vs. Isoform-Selective and Pan-PI3K Inhibitors

BAY1082439 demonstrates a balanced inhibitory profile across PI3Kα and PI3Kβ isoforms (IC50 ratio 1:3), in contrast to the pronounced isoform selectivity exhibited by other clinical PI3K inhibitors. Duvelisib (IPI-145) shows marked PI3Kδ/γ selectivity (PI3Kδ IC50 = 2.5 nM; PI3Kγ IC50 = 27 nM) with substantially weaker PI3Kα activity (IC50 = 1602 nM), rendering it ineffective in PTEN-null or PI3Kα-driven solid tumor models . Conversely, the pan-PI3K inhibitor Copanlisib (BAY 80-6946) exhibits broader class I PI3K inhibition but with less balanced α/β activity. BAY1082439's PI3Kα IC50 of 4.9 nM and PI3Kβ IC50 of 15.0 nM yields an ~1:3 α:β ratio, while maintaining >1000-fold selectivity over mTOR, a critical differentiator from dual PI3K/mTOR inhibitors such as BEZ235 [1].

Balanced PI3Kα/β inhibition
Cross-study comparable
PI3Kα IC50 4.9 nM; PI3Kβ IC50 15.0 nM; α:β ratio ~1:3. mTOR >1000-fold selective. Duvelisib PI3Kα IC50 1602 nM.
Supports PI3Kα/β dual-pathway research in PTEN-null models
Biochemical kinase assay; isoform selectivity may vary in cellular context
PI3K inhibitor selectivity PTEN-null oncology PIK3CA mutation

Antiproliferative Efficacy in PTEN-Null Prostate Cancer Cells

In head-to-head in vitro comparisons, BAY1082439 demonstrates significantly greater antiproliferative activity in PTEN-null prostate cancer cells (PC3 and LNCaP) compared to inhibitors that selectively target only PI3Kα or PI3Kβ . At clinically relevant concentrations (0.1–1 μM, 72-hour exposure), BAY1082439 more effectively blocks cell growth than PI3Kα-selective or PI3Kβ-selective agents used alone or in combination, indicating that the balanced dual inhibition achieved by a single molecule provides superior target coverage in this genetic context [1].

PTEN-null prostate antiproliferation
Head-to-head comparison
Reported greater antiproliferative activity vs. single-isoform or combination PI3Kα/β inhibitors in PC3 and LNCaP cells (0.1–1 μM, 72 h)
Supports cell-model endpoint review; reported dual-target coverage advantage
Exact IC50 values not disclosed; reported as more effective in primary literature
PTEN-deficient prostate cancer cell viability assay PI3K pathway inhibition

In Vivo Efficacy vs. Copanlisib in PTEN/PI3Kα-Driven Models

When compared directly at their respective maximum tolerated doses (MTDs), BAY1082439 demonstrated clear therapeutic advantages over the first-generation imidazoquinazoline pan-PI3K inhibitor BAY 80-6946 (Copanlisib) in PTEN/PI3Kα-driven tumor xenograft models, including PC3 (PTEN-null prostate cancer) and HEC-1B (PTEN-deleted endometrial cancer) . With once-daily oral dosing, BAY1082439 induced tumor regression in the KPL4 breast cancer model (PIK3CA-mutant, HER2+) and tumor stasis in HEC-1B and HEC-1A (PIK3CA-mutant) models, whereas Copanlisib exhibited inferior efficacy at comparable tolerated doses [1].

In vivo vs. Copanlisib
Head-to-head comparison
BAY1082439: tumor regression in KPL4; stasis in HEC-1B. Reported superior efficacy over Copanlisib at respective MTDs in PC3 and HEC-1B xenografts.
Model-response endpoint context in PTEN-null and PIK3CA-mutant xenografts
Mouse xenograft; comparison at maximum tolerated dose
PTEN-null xenograft PI3Kα-driven tumors in vivo antitumor efficacy

High Plasma Free Fraction vs. Protein-Bound PI3K Inhibitors

BAY1082439 exhibits a unique pharmacokinetic signature characterized by an exceptionally high unbound (free) fraction in plasma—ranging from 33% to 50% across all preclinical species tested—which markedly differentiates it from highly protein-bound PI3K inhibitors . This high free fraction, combined with a large volume of distribution (Vss), high clearance rate, and intermediate terminal half-life (T1/2), yields a free drug exposure profile that cannot be extrapolated from total plasma concentration data alone [1]. In contrast, many clinically advanced PI3K inhibitors (e.g., Idelalisib, Copanlisib) exhibit >90% plasma protein binding, resulting in substantially lower free drug concentrations at equivalent total plasma levels [2].

Plasma free fraction
Cross-study comparable
33–50% unbound across species vs. >90% protein binding for typical clinical PI3K inhibitors (Idelalisib, Copanlisib)
Free-drug exposure context; supports PK/PD modeling with protein binding correction
Total plasma IC50 cross-compound comparisons invalid without correction
plasma protein binding free drug exposure pharmacokinetics

Oral Efficacy in PTEN-Null Prostate GEMM

In the Pb-Cre+; PtenL/L conditional knockout mouse model of prostate cancer—a genetically faithful representation of human PTEN-deficient disease—oral administration of BAY1082439 at 75 mg/kg once daily for 4 weeks dramatically inhibited tumor progression . Treatment resulted in significantly reduced tumor size, markedly diminished phospho-AKT staining (indicating PI3K pathway suppression), near-normalization of luminal architecture, and substantial reduction in Ki67-positive proliferating cells [1]. These pharmacodynamic and antitumor effects were achieved with an oral dosing regimen, confirming adequate oral bioavailability and sustained target engagement in vivo.

PTEN-null GEMM efficacy
Class-level inference
75 mg/kg p.o. daily × 4 weeks: reduced tumor size, diminished p-AKT, reduced Ki67, near-normalized luminal architecture in Pb-Cre+; PtenL/L mice
Reported in vivo target engagement and model-response endpoint context
Immunocompetent genetic model; qualitative assessment in available extracts
PTEN conditional knockout prostate cancer progression oral bioavailability

Intermittent Dosing Immunomodulation in PTEN-Null Prostate Cancer

A recent study (2022) demonstrated that intermittent dosing of BAY1082439—but not continuous daily administration—converts PTEN-null prostate tumors from immunologically 'cold' to T cell-inflamed 'hot' tumors, thereby overcoming resistance to immune checkpoint therapy (ICT) [1]. Intermittent BAY1082439 treatment promoted CD8+ T cell-dependent antitumor immunity by activating IFNα/γ pathways, upregulating β2-microglobulin expression, and increasing secretion of chemokines CXCL10 and CCL5, mechanisms not observed with daily dosing [2]. This schedule-dependent immunomodulatory effect represents a unique pharmacodynamic feature not reported for other PI3K inhibitors and provides a distinct mechanistic rationale for BAY1082439 use in combination immunotherapy studies.

Intermittent dosing immunomodulation
Supporting evidence
Intermittent dosing increased CD45+, CD4+, CD8+ T cells; activated IFNα/γ; cold-to-hot tumor conversion. Daily dosing did not show this effect.
Supports schedule-dependent immuno-oncology research context
Pb-Cre+; PtenL/L model; combination with immune checkpoint blockade requires intermittent schedule
immuno-oncology intermittent dosing tumor microenvironment

BAY1082439 Optimal Preclinical Application Scenarios


PTEN-Null and PIK3CA-Mutant Xenograft Efficacy

BAY1082439 is optimally deployed in subcutaneous or orthotopic xenograft models of PTEN-deficient (PC3 prostate, HEC-1B endometrial) or PIK3CA-mutant (HEC-1A, KPL4 breast) solid tumors, where its balanced PI3Kα/β inhibition provides superior antitumor efficacy compared to first-generation imidazoquinazoline pan-PI3K inhibitors like Copanlisib at comparable tolerated doses . Oral once-daily dosing achieves tumor regression or stasis, and the compound's >1000-fold selectivity over mTOR minimizes confounding pathway cross-talk that can occur with dual PI3K/mTOR inhibitors .

Immunocompetent GEMMs of PTEN-Driven Prostate Cancer

The Pb-Cre+; PtenL/L conditional knockout mouse model represents the most genetically faithful preclinical system for evaluating BAY1082439 in PTEN-deficient prostate cancer. Oral dosing at 75 mg/kg daily for 4 weeks produces robust pharmacodynamic biomarker modulation (p-AKT suppression, Ki67 reduction) and tumor growth inhibition . This immunocompetent model also enables investigation of BAY1082439's unique schedule-dependent immunomodulatory effects, wherein intermittent (but not daily) dosing converts tumors to a T cell-inflamed phenotype and sensitizes to immune checkpoint blockade .

PK/PD Studies with Plasma Protein Binding Correction

Due to BAY1082439's exceptionally high plasma free fraction (33–50% across species), total plasma concentration measurements alone are insufficient for establishing exposure-response relationships . Researchers must measure or calculate free drug concentrations to accurately compare potency across compounds or species. This property makes BAY1082439 particularly valuable for studies where high free drug exposure is desirable to achieve robust target engagement in tissues with restrictive barriers, but it simultaneously necessitates careful PK/PD modeling with protein binding correction to avoid misinterpretation of efficacy data relative to highly protein-bound comparators .

Combination Immunotherapy with Intermittent Dosing in PTEN-Deficient Tumors

BAY1082439 is uniquely suited for combination studies with anti-PD-1/PD-L1 immune checkpoint inhibitors in PTEN-null prostate cancer models, provided that an intermittent dosing schedule is employed . Continuous daily dosing fails to induce the immunomodulatory changes (increased T cell infiltration, IFNα/γ pathway activation, chemokine secretion) that sensitize tumors to ICT. This schedule-dependent effect is a distinctive feature of BAY1082439 and must be explicitly incorporated into experimental design; researchers using other PI3K inhibitors should not assume comparable immunomodulatory capacity .

Application
Selection Property
Validation Focus
PTEN-null and PIK3CA-mutant xenograft efficacy
Balanced PI3Kα/β pathway inhibition and mTOR selectivity context
Tumor regression/stasis endpoint review; compare to pan-PI3K or PI3Kα-selective agents
PTEN-driven prostate GEMM studies
Oral bioavailability and sustained target engagement in immunocompetent host
Pharmacodynamic biomarker modulation (p-AKT, Ki67) and tumor progression monitoring
Free-drug PK/PD modeling
Exceptionally high plasma free fraction (33–50%)
Free concentration measurement and protein binding correction; exposure-response model validation
Intermittent-dosing immunotherapy combination
Schedule-dependent tumor microenvironment immunomodulation
T cell infiltration and immune checkpoint sensitization; cold-to-hot conversion endpoint review

Technical Documentation Hub

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